molecular formula C6H7ClO2 B1530597 (2E)-3-chloro-3-cyclopropylprop-2-enoic acid CAS No. 1563860-65-0

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

Cat. No. B1530597
M. Wt: 146.57 g/mol
InChI Key: YYSKDSYNQGEULQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-chloro-3-cyclopropylprop-2-enoic acid” is a chemical compound with the molecular formula C6H7ClO2 and a molecular weight of 146.57 g/mol. It is related to “(2E)-3-cyclopropyl-2-methylprop-2-enoic acid”, which is a compound with a similar structure .

Scientific Research Applications

Synthesis and Chemistry

  • The study of bicyclo[4.1.0]hept-1,6-ene, generated through elimination reactions, provides insights into the synthesis and reactivity of cyclopropene compounds, which could be related to the structural or synthetic exploration of compounds like "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid". These findings contribute to understanding the dimerization and oxidation reactions of cyclopropenes (Billups et al., 1996).

Chemical Reactivity and Transformations

  • Donor-acceptor cyclopropanes' reactivity with iodobenzene dichloride to afford ring-opened products with chlorine atoms has been investigated. This reactivity can be pertinent to studying similar transformations in compounds like "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" (Garve et al., 2014).

Nonlinear Optical Properties

  • Research on the molecular conformational analysis, vibrational spectra, and first hyperpolarizability of related compounds indicates the potential of "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" in the field of materials science, especially concerning nonlinear optical properties (Mary et al., 2014).

Biological Activities

  • The extraction and toxicity studies on compounds from Amanita cokeri, which include cyclopropyl amino acids, shed light on the biological activities of structurally related compounds. This research could guide the exploration of "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" for potential bioactivities (Drehmel & Chilton, 2002).

Catalysis and Synthesis

  • The solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones demonstrates the versatility of cyclopropene compounds in organic synthesis and catalysis. Such methodologies could be applicable to or inspired by the synthesis and functionalization of "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" (Miao et al., 2016).

properties

IUPAC Name

(E)-3-chloro-3-cyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSKDSYNQGEULQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C\C(=O)O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
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(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 3
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 4
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 5
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 6
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

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